Tin diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

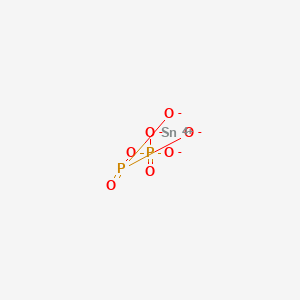

Tin diphosphate is an inorganic compound with the chemical formula SnP₂O₇ It is a type of tin phosphate where tin is in the +2 oxidation state

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tin diphosphate can be synthesized through a solid-state reaction involving tin(II) chloride and sodium dihydrogen phosphate. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. Another method involves the use of a domestic microwave-heating device, which provides a controlled temperature environment and limits the oxidation of tin(II) ions .

Industrial Production Methods: In industrial settings, this compound can be produced by solid-state grinding of tin(IV) chloride pentahydrate and sodium dihydrogen phosphate dihydrate at room temperature, followed by drying and calcination . This method is considered green and efficient, as it avoids the use of solvents and reduces energy consumption.

Analyse Chemischer Reaktionen

Catalytic Reactions

Tin diphosphate acts as a bifunctional catalyst (Brønsted and Lewis acid) in organic transformations:

Glucose to 5-Hydroxymethylfurfural (HMF)

| Condition | Result | Source |

|---|---|---|

| 175°C, 60 min | 98% glucose conversion | |

| Biphasic H₂O/THF | 61% HMF yield |

Mechanism :

-

Isomerization : Lewis acid sites (Sn⁴⁺) isomerize glucose to fructose.

-

Dehydration : Brønsted acid sites (-OH) dehydrate fructose to HMF .

Triose Sugars to Lactic Acid

Ion Exchange and Adsorption

This compound demonstrates high selectivity for heavy metal ions due to its porous structure:

Sorption Capacities

| Ion | Capacity (mg/g) | Conditions | Source |

|---|---|---|---|

| Cs⁺ | 120 | pH 6, 25°C | |

| Sr²⁺ | 85 | pH 5, 25°C | |

| U⁶⁺ | 210 | pH 4, 25°C |

Mechanism :

-

Ion exchange occurs via proton substitution:

Sn HPO4 2+2M+→Sn M 2 PO4 2+2H+

Electrochemical Stability

In corrosive environments, this compound inhibits anodic dissolution of tin alloys:

-

Pitting Potential Increase : Addition of 1000 mg/L Na₂HPO₄ raises the pitting potential of tin from −194 mV to 1364 mV (vs. SCE) .

-

Reaction Pathway :

Sn+HPO42−→SnHPO4+2e−This forms a protective tin phosphate layer, reducing ion migration .

Thermal and Chemical Stability

-

Thermal Decomposition : SnP₂O₇ remains stable up to 500°C, decomposing to SnO₂ and P₂O₅ above this temperature .

-

Acid Resistance : Stable in acidic media (pH 2–6), making it suitable for catalytic applications .

Comparative Performance

| Property | This compound | Conventional Catalysts |

|---|---|---|

| HMF yield from glucose | 61% | 23–36% (mesoporous Ta) |

| Lactic acid yield | 96.1% | 56.8% (Sn-beta zeolite) |

| Cs⁺ adsorption | 120 mg/g | 60 mg/g (clays) |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2.1 Esterification Reactions

Tin diphosphate has been studied for its catalytic properties, particularly in esterification reactions. Research indicates that amorphous tin phosphate salts exhibit significant catalytic activity due to their unique structural characteristics. These materials can facilitate the conversion of carboxylic acids and alcohols into esters efficiently, making them valuable in organic synthesis .

2.2 Fuel Cells

Recent studies highlight the potential of tin phosphate as a membrane material in intermediate temperature proton exchange membrane fuel cells (PEMFCs). Its excellent ionic conductivity and thermal stability make it a leading candidate for enhancing fuel cell performance . The ability to operate effectively at intermediate temperatures can improve fuel cell efficiency and longevity.

Ion Exchange Properties

This compound exhibits remarkable ion exchange capabilities, which have been explored for environmental applications, particularly in the removal of heavy metals from wastewater. The porous structure of modified tin phosphate enhances its ability to adsorb cations such as cesium (Cs), strontium (Sr), and uranium (U) from aqueous solutions. Studies have shown that modifications like hydrothermal treatment significantly increase the sorption capacity of tin phosphate materials .

Case Study: Heavy Metal Removal

A study demonstrated that this compound modified through hydrothermal methods could achieve high sorption rates for various heavy metal ions. The modification process altered the material's microstructure, increasing its surface area and pore volume, which directly correlated with improved ion exchange performance .

| Ion Type | Sorption Capacity (mg/g) | Modification Method |

|---|---|---|

| Cesium (Cs) | 150 | Hydrothermal Treatment |

| Strontium (Sr) | 120 | Microwave Treatment |

| Uranium (U) | 100 | Mechanochemical Treatment |

Energy Storage Applications

4.1 Battery Technologies

Tin phosphate has shown promise as an electrolyte material in battery applications. Its unique ionic conductivity properties allow it to function effectively in lithium-ion batteries, potentially improving charge-discharge cycles and overall battery efficiency . Research into the synthesis of tin phosphate nanoparticles has indicated their suitability for enhancing energy storage capabilities due to their high surface area and reactivity.

Wirkmechanismus

The mechanism by which tin diphosphate exerts its effects is primarily through its ability to act as a Lewis acid. The tin(II) ions can coordinate with electron-rich species, facilitating various catalytic processes. In electrochemical applications, the ion-exchange properties of this compound allow it to interact with different ions, enhancing the performance of batteries and other devices .

Vergleich Mit ähnlichen Verbindungen

- Titanium diphosphate

- Zirconium diphosphate

- Aluminum diphosphate

Comparison: Tin diphosphate is unique due to its specific oxidation state and the properties conferred by tin(II) ions. Compared to titanium and zirconium diphosphates, this compound exhibits different catalytic and electrochemical behaviors due to the distinct electronic configuration of tin. Additionally, this compound is less prone to hydrolysis compared to aluminum diphosphate, making it more stable under certain conditions .

Eigenschaften

CAS-Nummer |

18472-93-0 |

|---|---|

Molekularformel |

H4O7P2Sn |

Molekulargewicht |

296.69 g/mol |

IUPAC-Name |

phosphonato phosphate;tin(4+) |

InChI |

InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6); |

InChI-Schlüssel |

YRSIMOVJWYUTSD-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |

Kanonische SMILES |

OP(=O)(O)OP(=O)(O)O.[Sn] |

Key on ui other cas no. |

18472-93-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.